4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride
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Overview
Description
4-(Aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one core with an aminomethyl group and a benzodioxole moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The aminomethyl group is introduced through reductive amination, while the benzodioxole moiety is added via electrophilic aromatic substitution.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity. Process optimization and scaling up are crucial to ensure cost-effective production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an amine oxide.
Reduction: The pyrrolidin-2-one ring can be reduced to form a pyrrolidine derivative.
Substitution: The benzodioxole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Production of pyrrolidine derivatives.
Substitution: Generation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows for the exploration of new therapeutic targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Understanding its mechanism of action is crucial for its application in therapeutic and industrial contexts.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: A compound with a similar aminomethyl group but a different core structure.
3-(Aminomethyl)pyrrolidine: A pyrrolidine derivative with a different substituent on the nitrogen atom.
2-(Aminomethyl)benzodioxole: A benzodioxole derivative with a different position of the aminomethyl group.
Properties
IUPAC Name |
4-(aminomethyl)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c14-5-10-4-13(16)15(7-10)6-9-1-2-11-12(3-9)18-8-17-11;/h1-3,10H,4-8,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGYWYAOXQTXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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